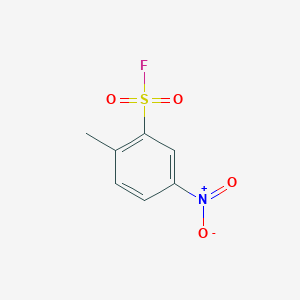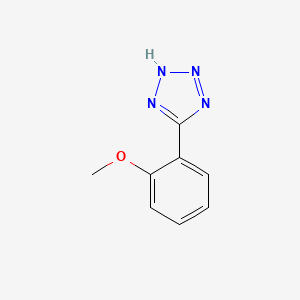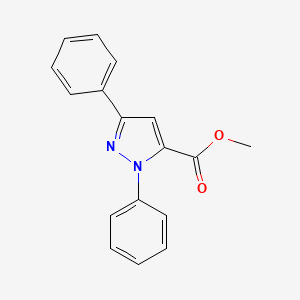![molecular formula C15H12ClN3O3S B3340389 {[5-(4-chlorophenyl)-4-(2-furylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid CAS No. 537017-56-4](/img/structure/B3340389.png)
{[5-(4-chlorophenyl)-4-(2-furylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid
Overview
Description
The compound {[5-(4-chlorophenyl)-4-(2-furylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid is a chemical with the molecular formula C15H12ClN3O3S and a molecular weight of 349.79 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms. It also contains a furylmethyl group, a chlorophenyl group, and a thioacetic acid group .Scientific Research Applications
Reactivity and Biological Features of 1,2,4-Triazole Derivatives
Compounds containing the 1,2,4-triazole moiety, such as {[5-(4-chlorophenyl)-4-(2-furylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid, demonstrate significant reactivity and biological activity due to their structural similarity to biogenic amino acids like cysteine. These compounds exhibit high antioxidant and antiradical activity, potentially benefiting biochemical processes in organisms exposed to high radiation doses. The reactivity of 1,2,4-triazole derivatives, including their synthesis and pharmacological applications, has been extensively studied, revealing their potential as bases for developing new therapeutic agents with antimicrobial, antifungal, antioxidant, and anti-inflammatory properties (Kaplaushenko, 2019); (Ohloblina, 2022).
Environmental and Health Implications
While the focus on this compound is primarily on its potential in scientific research and therapeutic applications, it's crucial to consider the environmental and health implications of related compounds. Chlorophenoxy compounds like 2,4-D and MCPA, structurally related to the 1,2,4-triazole derivatives, have been investigated for their carcinogenic potential. Although they are widely used herbicides, studies suggest an association with increased risks of lymphohematopoietic cancers. However, the evidence does not support a genotoxic mode of action, and environmental exposures are generally not sufficient to establish a causal relationship (Stackelberg, 2013).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been reported to possess antiviral , antifungal , and herbicidal properties, suggesting a broad range of potential targets.
Mode of Action
It’s known that the compound is synthesized from 4-chlorobenzoic acid through a series of reactions including esterification, hydrazination, salt formation, and cyclization . The resulting compound has shown to possess certain anti-tobacco mosaic virus activity .
Biochemical Pathways
Given its antiviral activity, it can be inferred that it may interfere with the replication cycle of viruses, possibly by inhibiting a key enzyme or protein involved in the process .
Pharmacokinetics
The compound’s molecular weight of 34979 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The compound has demonstrated antiviral activity against the tobacco mosaic virus . This suggests that it may have a potential application in the treatment or prevention of diseases caused by this virus.
properties
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3S/c16-11-5-3-10(4-6-11)14-17-18-15(23-9-13(20)21)19(14)8-12-2-1-7-22-12/h1-7H,8-9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUHRTPRFGKPIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C(=NN=C2SCC(=O)O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



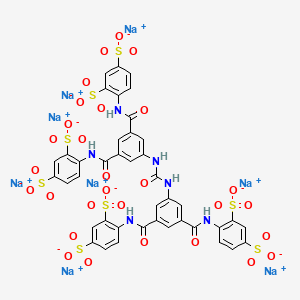
![{1-[(2,5-Difluorophenyl)methyl]piperidin-3-yl}methanol](/img/structure/B3340326.png)

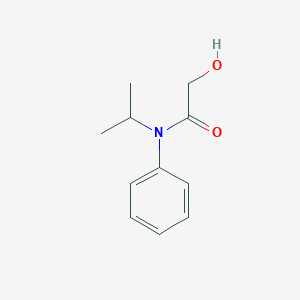
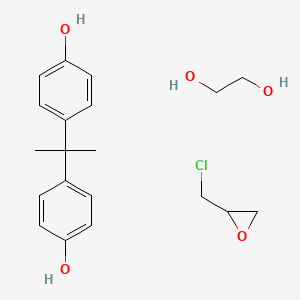
![2-[3-(2H-tetraazol-2-yl)-1-adamantyl]acetohydrazide](/img/structure/B3340341.png)

![(4R)-4-(Chloromethyl)-3-[(1R)-1-phenylethyl]-2-oxazolidinone](/img/structure/B3340353.png)
